N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline derivative featuring an acetyl group at the 1-position and a benzamide substituent at the 6-position of the tetrahydroquinoline scaffold. Its synthesis and characterization have been supported by advanced crystallographic tools like the SHELX program suite .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMZUAOKONLTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Tetrahydroquinoline Core: This can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydroquinoline backbone but differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and biological activity.
Substituent Variations at the 1-Position and Amide Group
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (BG15823)
- Structure: The 1-acetyl group is retained, but the benzamide is replaced with a 2-(3-methoxyphenoxy)acetamide group.
- Key Differences: The acetamide side chain introduces a methoxy-substituted phenoxy ether, enhancing hydrophilicity compared to the unsubstituted benzamide. Molecular Weight: 354.40 g/mol vs. 294.33 g/mol (estimated for the parent compound). Impact: The 3-methoxyphenoxy group may improve solubility but could reduce membrane permeability due to increased polarity .
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Structure : The 1-position is ethyl-substituted with a ketone (2-oxo), and the benzamide includes a difluoromethylsulfanyl group at the ortho position.
- Molecular Weight: ~391.41 g/mol (estimated). Impact: Fluorination often enhances metabolic stability and bioavailability, making this analog promising for prolonged activity .
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Structure : The 1-position is substituted with a cyclopropanecarbonyl group, and the amide is linked to a thiazole ring.
- Molecular Weight: ~437.50 g/mol (estimated). Impact: The thiazole moiety may engage in π-stacking or metal coordination, broadening target interactions .
Stereochemical and Chiral Variants
(S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Enantiomers 35)
- Structure : A chiral pyrrolidine-ethyl group at the 1-position and a thiophene-carboximidamide at the 6-position.
- Key Differences :
- Stereochemistry : The (S)-enantiomer ([α]25589 = −18.0°) and (R)-enantiomer exhibit distinct optical rotations and chromatographic retention times (2.42 min vs. 3.30 min).
- Biological Relevance : Chirality significantly affects receptor binding; for example, the (S)-enantiomer may show higher affinity for specific targets.
- Molecular Weight : 369.21 g/mol.
- Impact : The thiophene-carboximidamide group introduces a planar heterocycle, favoring interactions with aromatic residues in enzymes .
Functional Group Modifications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide
- Structure : A benzyl group at the 1-position and a 2,4-difluorobenzamide at the 6-position.
- Molecular Weight: 392.40 g/mol. Impact: The benzyl group may improve lipophilicity, favoring blood-brain barrier penetration .
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- Structure: Ethoxy-substituted benzamide linked to a pyrrolidine-ethyl-tetrahydroquinoline.
- Key Differences: The ethoxy group increases steric bulk and hydrophobicity. Molecular Weight: 407.50 g/mol.
Comparative Data Table
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound derived from the tetrahydroquinoline family. Its unique structure combines an acetyl group with a benzamide moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmacologically active compounds. The structural representation is as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
1. Enzyme Inhibition:
- The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. This suggests a role in cancer treatment by potentially reducing tumor growth through enzyme modulation.
2. Interaction with Neurotransmitter Receptors:
- Preliminary studies indicate that it may interact with neurotransmitter receptors, which could provide therapeutic benefits for neurodegenerative diseases.
3. Modulation of Gene Expression:
- There is evidence that the compound can influence gene expression related to disease processes, further supporting its potential as a therapeutic agent.
Anticancer Potential
A significant area of research has focused on the anticancer properties of this compound. Various studies have demonstrated its ability to inhibit cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | < 5 | Tubulin polymerization inhibition |
| HCT116 (Colon) | 4.64 | Cell cycle arrest in G2/M phase |
| MCF-7 (Breast) | 0.8 | EGFR inhibition |
These findings suggest that the compound may be effective against multiple types of cancer by targeting different molecular pathways.
Neuroprotective Effects
In addition to its anticancer activity, studies have indicated that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A recent study examined the effects of this compound on A549 lung cancer cells. At concentrations below 5 µM, significant inhibition of cell proliferation was observed alongside increased apoptosis markers.
Case Study 2: Neurodegenerative Disease Model
In vitro studies using neuronal cell lines treated with this compound showed enhanced cell survival rates under oxidative stress conditions compared to control groups. This suggests a protective role against neurodegeneration.
Q & A
Q. What statistical approaches reconcile variability in dose-response curves across replicate assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
